molecular formula C16H12N2O2 B1331937 1,3-diphenyl-1H-pyrazole-5-carboxylic acid CAS No. 964-42-1

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1331937
CAS RN: 964-42-1
M. Wt: 264.28 g/mol
InChI Key: QRARAAONIFSAIX-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazole-5-carboxylic acid, or 1,3-DPPCA, is a pyrazole carboxylic acid with a wide range of applications in scientific research. It is a versatile compound with a variety of properties, making it useful in a variety of experiments.

Scientific Research Applications

  • Synthesis of Novel Derivatives and Their Properties :

    • 1H-pyrazole-3-carboxylic acid has been utilized to synthesize various novel derivatives such as N-substituted-4-benzoyl-1,5-dipenyl-1H-pyrazole-3-carboxamides and 4-benzoyl-N-{((4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl)oxy}-N-methyl-1,5diphenyl-1H-pyrazole-3-carboxamide, demonstrating diverse chemical reactivity (Korkusuz & Yıldırım, 2010).
    • Other derivatives synthesized from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid have been characterized using NMR, Mass, FTIR, revealing the compound's versatility in forming structurally diverse molecules (Kasımoğulları & Arslan, 2010).
  • Antioxidant and Antimicrobial Activities :

    • Certain synthesized compounds from the pyrazole-5-carboxylic acid group have shown promising antioxidant and antimicrobial activities. This suggests potential applications in the development of new pharmaceutical agents (Umesha, Rai, & Harish Nayaka, 2009).
  • Catalytic Applications :

    • Pyrazole derivatives have been used in the homogeneous oxidation of alcohols by dimeric copper(II) complexes, indicating their potential use as catalysts in organic synthesis processes (Maurya & Haldar, 2020).
  • Synthesis of Ligands for Medicinal Chemistry and Catalysis :

    • Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids have been synthesized, aiming to create polychelated ligands for use in medicinal chemistry and metal complex catalysis. This showcases the compound's utility
    in developing new materials for complex chemical reactions and therapeutic applications .
  • Carbonic Anhydrase Inhibition :

    • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide have been synthesized and studied for their inhibitory effects on carbonic anhydrase isoenzymes. This highlights potential pharmacological applications of these compounds in enzyme inhibition (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
  • Condensation Reactions for Heterocyclic Compound Synthesis :

    • The compound has been employed in condensation reactions for the synthesis of new pyrazolo[3,4-b]pyridine products, demonstrating its role in the formation of heterocyclic compounds under mild reaction conditions (Shaabani et al., 2009).
  • Formation of Peptide Bond Replacements :

    • 3-(1-Aminoalkyl)pyrazole and 4,5-dihydropyrazole-5-carboxylic acids, prepared from 1,3-dipolar cycloaddition, have been used as peptide bond replacements, highlighting the compound's utility in peptide chemistry (Jones, Seager, & Elsegood, 2011).
  • Synthesis of Pyrazolo-fused Oxazine :

    • The compound has been used in the synthesis of a series of pyrazolo-fused oxazines, showcasing its role in the formation of complex organic structures (Zheng, Zhao, & Liu, 2012).

Safety and Hazards

While specific safety and hazard information for 1,3-diphenyl-1H-pyrazole-5-carboxylic acid is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures, such as wearing protective gloves, clothing, and eye/face protection .

Future Directions

Pyrazoles, including 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has increased since the early 1990s, and they are often used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

2,5-diphenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRARAAONIFSAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359998
Record name 1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

964-42-1
Record name 1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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